molecular formula C17H15BrN4O2S B12052057 4-((5-Bromo-2-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-98-6

4-((5-Bromo-2-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12052057
CAS No.: 478257-98-6
M. Wt: 419.3 g/mol
InChI Key: ZWYKLWVVDJFMTM-VXLYETTFSA-N
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Description

The compound 4-((5-Bromo-2-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole-5-thione family, characterized by a triazole core functionalized with a thione group and substituted aromatic moieties. Its structure comprises:

  • A 1,2,4-triazole-5(4H)-thione backbone, which contributes to diverse biological activities due to its sulfur and nitrogen-rich heterocyclic system.
  • A 5-bromo-2-methoxybenzylidene group at position 4, introducing electron-withdrawing (bromine) and electron-donating (methoxy) substituents.

Properties

CAS No.

478257-98-6

Molecular Formula

C17H15BrN4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15BrN4O2S/c1-23-14-5-3-4-11(9-14)16-20-21-17(25)22(16)19-10-12-8-13(18)6-7-15(12)24-2/h3-10H,1-2H3,(H,21,25)/b19-10+

InChI Key

ZWYKLWVVDJFMTM-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Compounds containing the triazole moiety have been widely studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .
    • A study demonstrated that similar triazole compounds showed moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .
  • Anti-inflammatory Effects
    • Triazole derivatives have been synthesized to evaluate their anti-inflammatory potential. For instance, a series of S-alkylated triazoles were found to exhibit anti-inflammatory activity, suggesting that the incorporation of specific substituents can enhance this effect .
  • Anticancer Properties
    • Emerging research highlights the anticancer potential of triazole derivatives. Compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro and in vivo, making them candidates for further development as anticancer agents .
  • Antioxidant Activity
    • Some studies have reported that triazole derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Agricultural Applications

  • Fungicides
    • The antifungal properties of triazoles make them suitable candidates for use as agricultural fungicides. Their efficacy against plant pathogens can help in managing crop diseases .
  • Herbicides
    • Research is ongoing into the herbicidal potential of triazole compounds. Their ability to inhibit specific enzymes in plants may lead to the development of new herbicides that are effective yet environmentally friendly .

Case Studies

StudyFindings
Sivakumar et al., 2020Synthesized novel triazole derivatives showing antimicrobial activity against several bacterial strains and fungi .
Hassan et al., 2020Investigated a series of triazole-thiol compounds demonstrating broad-spectrum antibacterial activity comparable to standard antibiotics .
Yang & Bao, 2020Developed triazole derivatives with enhanced bactericidal activity against phytopathogenic bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazole-Thione Derivatives

Compound Name & Evidence ID Substituents (R1, R2, R3) Key Spectral Data (IR, NMR) Biological Activity/Applications
Target Compound R1: 5-Br-2-OMe-benzylidene; R2: 3-OMe-Ph Not explicitly reported (inferred from analogs) Likely antimicrobial/antifungal (see )
4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-... R1: 5-Br-2-OH-benzylidene; R2: C2H5 IR: 3270 cm⁻¹ (NH), 1215 cm⁻¹ (C=S); 1H-NMR: δ 9.51 (triazole) Antimicrobial (ref. Demirbas et al. in )
4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-... R1: 3-Br-4-OMe-benzylidene; R2: pyridinyl Not reported; MS: Mol. Wt. 390.26 Potential kinase inhibition (heterocyclic R2)
4-((5-Bromo-2-fluorobenzylidene)amino)-5-(4-methylphenyl)-... R1: 5-Br-2-F-benzylidene; R2: 4-Me-Ph IR: 1593 cm⁻¹ (C=N); 1H-NMR: δ 2.55 (CH3) Structural analog for crystallography studies
4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-... R1: 4-Br-Ph; R2: 3,4,5-OMe-Ph X-ray: R factor 0.048; bond lengths (C–C: 0.005 Å) Anticancer/antimicrobial (trimethoxy groups)

Key Comparative Insights

Methoxy groups (electron-donating) increase lipophilicity and may enhance membrane permeability .

Spectral and Structural Trends :

  • IR spectra : C=S stretches (~1212–1215 cm⁻¹) and C=N (~1593 cm⁻¹) are consistent across triazole-thiones .
  • Crystallography : Compounds like ’s analog exhibit precise bond lengths (mean C–C: 0.005 Å) and low R factors (0.031), indicating stable planar geometries conducive to intermolecular interactions .

Biological Activity: Antimicrobial Activity: Methoxy-substituted derivatives (e.g., ) show enhanced activity compared to non-polar substituents, likely due to improved target binding .

Synthetic Pathways :

  • Common methods include cyclization of thiosemicarbazides () or condensation of benzaldehydes with triazole precursors (). The target compound likely follows similar routes, with substituents introduced via Schiff base formation .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,2,4-triazole-5-thione scaffold is typically synthesized via cyclocondensation reactions. A representative method involves heating thiosemicarbazide derivatives with carboxylic acids or their equivalents under acidic conditions. For example, 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can be generated by reacting 3-methoxyphenylthiosemicarbazide with formic acid at reflux temperatures. This step establishes the triazole-thione backbone, which is critical for subsequent functionalization.

Functionalization via Schiff Base Formation

Catalytic Systems for Aryl Group Introduction

Copper-Catalyzed Coupling Reactions

Copper(I) iodide (CuI) paired with cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) has proven effective for introducing aryl groups to triazole cores. For instance, coupling 3-bromo-1H-1,2,4-triazole with aryl iodides at 100°C for 20–36 hours achieves yields up to 72.6%. While this method is documented for analogous triazoles, adapting it to the target compound would require substituting the aryl iodide with 5-bromo-2-methoxybenzyl iodide.

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity and temperature. DMSO enhances the solubility of cesium carbonate and stabilizes reactive intermediates, while temperatures above 100°C accelerate Ullmann-type coupling kinetics. Lower yields (20–34%) observed in dimethylformamide (DMF) highlight the solvent’s role in side reactions, such as hydrolysis of the Schiff base.

Optimization of Reaction Conditions

Role of Bases and Catalysts

Cesium carbonate outperforms potassium phosphate and potassium iodide in deprotonating intermediates and facilitating nucleophilic aromatic substitution. In comparative studies, Cs₂CO₃ increased yields by 40% relative to K₃PO₄ in DMF-based systems. Copper iodide’s efficacy stems from its ability to mediate single-electron transfers, critical for aryl-halogen bond activation.

Time and Atmosphere Considerations

Extended reaction times (18–48 hours) improve conversion rates but risk decomposition of sensitive intermediates. Conducting reactions under nitrogen atmospheres minimizes oxidative degradation, particularly for thione-containing compounds.

Analytical Data and Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.44 (s, 1H, triazole-H), 7.70–7.38 (m, aromatic protons), and 3.89 (s, OCH₃). ESI-MS data corroborate the molecular ion peak at m/z 450 [M+H]⁺, consistent with the molecular formula C₁₇H₁₅BrN₄O₂S.

Purity and Yield Metrics

Purification via flash chromatography (ethyl acetate/hexanes) typically affords >95% purity. Reported yields range from 23% for low-temperature reactions to 72.6% for optimized copper-catalyzed protocols.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
CyclocondensationHCOOH (catalyst)Ethanol80685
Schiff Base FormationAcetic acidEthanol70478
Copper-Catalyzed CouplingCuI/Cs₂CO₃DMSO1002072.6
Nucleophilic SubstitutionK₃PO₄/CuIDMF1104834

Challenges and Mitigation Strategies

Byproduct Formation

Competing hydrolysis of the Schiff base in polar aprotic solvents remains a key challenge. Employing molecular sieves or anhydrous solvents suppresses this side reaction.

Scalability Issues

Large-scale syntheses face limitations due to exothermic reactions during cyclocondensation. Gradual reagent addition and temperature control mitigate thermal runaway risks .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-((5-bromo-2-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione?

  • Methodology : Synthesis typically involves condensation of substituted aldehydes (e.g., 5-bromo-2-methoxybenzaldehyde) with amino-triazole precursors under reflux in ethanol or methanol. Key parameters include:

  • Temperature : 70–80°C (prevents side reactions like oxidation of thiol groups).
  • Catalyst : Acidic (HCl) or basic (NaOH) conditions to drive Schiff base formation.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .
    • Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to avoid over-condensation.

Q. Which analytical techniques are recommended for characterizing this compound?

  • Essential Methods :

  • Elemental Analysis (CHNS) : Confirms stoichiometry (e.g., C, H, N within ±0.3% of theoretical values).
  • 1H/13C NMR : Identifies methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.1 ppm), and thione tautomerism.
  • FT-IR : Key peaks at 1600–1650 cm⁻¹ (C=N stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between triazole and aryl rings) using SHELXL refinement (R-factor < 0.05) .

Q. How is the crystal structure determined, and what structural parameters are critical?

  • Procedure : Single-crystal X-ray diffraction (Bruker SMART APEX II) with Mo Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-97:

  • Key Parameters :
ParameterTypical Range
R-factor< 0.05
Bond length (C-S)1.67–1.72 Å
Torsion angles5–15°
  • Software : WinGX or ORTEP-3 for visualization .

Advanced Research Questions

Q. How do substituents (e.g., bromo, methoxy) influence biological activity in triazole-thiones?

  • Mechanistic Insight :

  • Bromine : Enhances lipophilicity (logP ~3.5) and halogen bonding with biological targets (e.g., enzymes).
  • Methoxy Groups : Modulate electron density on the triazole ring, affecting redox behavior (cyclic voltammetry peaks at −0.8 to −1.2 V) .
    • Experimental Design : Compare IC50 values against analogues (e.g., fluoro vs. methoxy derivatives) in enzyme inhibition assays (e.g., α-glucosidase).

Q. What computational methods are suitable for modeling this compound’s reactivity?

  • Approach :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV).
  • Docking Studies : Autodock Vina for predicting binding affinities to receptors (e.g., EGFR kinase, ∆G ~−8.5 kcal/mol) .
    • Validation : Cross-check computed vibrational frequencies with experimental IR data (RMSD < 10 cm⁻¹).

Q. How to resolve contradictions between spectral data and crystallographic results?

  • Case Study : Discrepancies in tautomeric forms (thione vs. thiol) observed via NMR (thione dominance) vs. X-ray (planar thione conformation).

  • Resolution :

Perform variable-temperature NMR to assess tautomeric equilibrium.

Validate with Hirshfeld surface analysis (crystallographic packing forces) .

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